CBB1003

Cell Permeability LSD1 Inhibition Epigenetics

Researchers studying LSD1 biology often face a choice between high-potency irreversible inhibitors and non-cell-permeable analogs, limiting experimental flexibility. CBB1003 resolves this as a reversible, cell-permeable LSD1 inhibitor (IC50=10.54 µM) with a validated piperazine-based scaffold (MW 521.57). - Enables dose-response and washout studies impossible with irreversible inhibitors like GSK-LSD1 or ORY-1001. - Suppresses colorectal CSC growth by downregulating LGR5 and inactivating Wnt/β-catenin signaling. - Superior to non-permeable analog CBB1002 for cell-based assays requiring target engagement. Supplied with ≥98% purity, ambient shipping, and global stock availability for routine research procurement.

Molecular Formula C25H31N9O4
Molecular Weight 521.6 g/mol
Cat. No. B10800301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1003
Molecular FormulaC25H31N9O4
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N
InChIInChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29)
InChIKeySKTVJNLOILHEKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBB1003 Reversible LSD1 Inhibitor


CBB1003 is a reversible, nonpeptide inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in cancer stem cell maintenance and tumor progression [1]. Characterized by a piperazine-based chemical scaffold (C25H31N9O4, MW: 521.57), it demonstrates moderate in vitro potency against LSD1 (IC50 = 10.54 µM) . Its primary research utility lies in probing LSD1-dependent pathways in colorectal cancer (CRC) and pluripotent stem cells, where it has been shown to suppress growth and colony formation [2].

CBB1003 Selectivity & Permeability Advantages


LSD1 inhibitors are a chemically diverse class with profound differences in potency, selectivity, mechanism of action (reversible vs. irreversible), and cell permeability. Substituting CBB1003 with a more potent, irreversible inhibitor like GSK-LSD1 (IC50 = 16 nM) [1] or a clinical candidate like ORY-1001 (IC50 < 20 nM) fundamentally alters the experimental system, potentially leading to different off-target profiles and biological readouts. Conversely, substituting with a close analog like CBB1002, which shares a similar in vitro IC50 but lacks cell permeability [2], will yield a false-negative result in cellular assays. Therefore, the choice of CBB1003 is not merely about LSD1 inhibition; it is a specific tool compound for investigating LSD1 biology in cell-permeable, reversible contexts where extremely high potency or irreversible binding is not the primary experimental goal.

CBB1003 vs. Key LSD1 Inhibitors


Cellular Permeability Advantage Over CBB1002

CBB1003 demonstrates robust cell permeability, a critical feature for cellular and in vivo studies, which is not shared by its close analog CBB1002. While both compounds inhibit recombinant LSD1 with similar potency in vitro, only CBB1003 is able to enter cells and exert functional effects [1]. This was demonstrated by mass spectrometry analysis showing the presence of CBB1003 in F9 cells after incubation and washing, whereas CBB1002 was undetectable [2]. This difference translates directly to biological activity: CBB1003 activates the expression of differentiation genes (CHRM4, SCN3A) in F9 and HeLa cells, while CBB1002 does not [3].

Cell Permeability LSD1 Inhibition Epigenetics

Reversible vs. Irreversible Inhibition

CBB1003 acts as a reversible inhibitor of LSD1, a mechanism distinct from irreversible clinical candidates like GSK-LSD1 and ORY-1001 (Iadademstat) [1]. This fundamental difference in binding kinetics can lead to divergent outcomes in washout experiments, residence time studies, and cellular recovery assays. While GSK-LSD1 and ORY-1001 covalently bind to the FAD cofactor in the LSD1 active site, rendering the enzyme permanently inactive [2], CBB1003's reversible binding allows for dynamic regulation and washout, making it a superior tool for studying acute versus chronic LSD1 inhibition.

Reversible Inhibition LSD1 Mechanism of Action Drug Discovery

Potency vs. CBB1007

Within the CBB compound series, CBB1003 and CBB1007 exhibit different potencies against recombinant human LSD1. CBB1007 (IC50 = 5.27 µM) is approximately twice as potent as CBB1003 (IC50 = 10.54 µM) in cell-free assays [1]. This 2-fold difference, while modest, may be significant in specific cellular contexts or for dose-response studies. Both compounds show similar selectivity profiles, inhibiting LSD1 without significant activity against the related demethylase LSD2 or JARID1A at concentrations up to 50 µM [2].

LSD1 Inhibition IC50 Structure-Activity Relationship CBB1007

Wnt/β-Catenin Signaling in Colorectal Cancer

CBB1003 treatment in colorectal cancer cells leads to a measurable decrease in β-catenin/TCF transcriptional activity, a key driver of CRC proliferation. Using a TOPflash/FOPflash luciferase reporter assay, CBB1003 reduced β-catenin/TCF activity [1]. This functional effect is linked to the downregulation of LGR5, a Wnt target gene and CRC stem cell marker. In HCT116 cells, CBB1003 treatment (250 µM for 48 hours) reduced the G1 phase population from 44.5% to 56.0% and the S phase population from 47.2% to 36.8%, demonstrating a direct impact on cell cycle progression [2].

Colorectal Cancer Wnt Pathway β-catenin LGR5 CBB1003

Anti-Proliferative Effect in HCT116 Cells

In the HCT116 colorectal cancer cell line, CBB1003 demonstrates a cellular anti-proliferative IC50 of 250.4 µM, highlighting its functional activity in a disease-relevant model [1]. This value provides a benchmark for cellular potency that is distinct from the biochemical IC50 (10.54 µM) and is essential for planning dose-response experiments in CRC research. The compound's ability to suppress colony formation and induce G1 arrest further corroborates its anti-cancer effects in vitro [2].

Colorectal Cancer Anti-proliferative HCT116 Cellular IC50 CBB1003

CBB1003 Research Applications


LSD1 Function in Cancer Stem Cells

CBB1003 is ideally suited as a chemical probe for dissecting the role of LSD1 in cancer stem cell (CSC) maintenance and differentiation, particularly in colorectal cancer models [1]. Its ability to downregulate the CSC marker LGR5 and suppress Wnt/β-catenin signaling makes it a valuable tool for studying CSC self-renewal and tumor initiation [2]. The moderate potency and reversible nature allow for dose-response studies without complete pathway ablation, which is advantageous for understanding nuanced epigenetic regulation.

Reversible vs. Irreversible LSD1 Inhibition

As a reversible inhibitor, CBB1003 is a critical control compound for experiments comparing acute versus sustained LSD1 inhibition. In contrast to irreversible inhibitors like GSK-LSD1 or ORY-1001 [1], CBB1003 can be washed out to study the dynamics of epigenetic recovery and gene reactivation. This application is essential for researchers studying the kinetics of LSD1-dependent transcriptional programs and for validating the mechanism of action of novel, irreversible LSD1 inhibitors in development.

Cell-Permeable LSD1 Inhibition Studies

For any cell-based or in vivo study of LSD1 inhibition, CBB1003 is a superior choice over the non-cell-permeable analog CBB1002 [1]. Researchers aiming to confirm that an observed phenotype is due to on-target LSD1 inhibition within a cellular context should use CBB1003 as a positive control. Its established cell permeability ensures that the inhibitor reaches its target, enabling robust interpretation of experimental results [2].

LSD1-LGR5 Axis in Colorectal Cancer

CBB1003 is the specific tool for studying the functional link between LSD1 enzymatic activity and LGR5 expression in colorectal cancer [1]. The quantitative data demonstrating CBB1003's effect on LGR5 protein levels, downstream Wnt signaling, and cell cycle arrest provides a validated experimental framework for exploring this pathway in CRC cell lines and potentially in xenograft models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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